molecular formula C13H20BNO3 B1461367 4-(Diisopropylcarbamoyl)phenylboronic acid CAS No. 850568-33-1

4-(Diisopropylcarbamoyl)phenylboronic acid

Cat. No. B1461367
CAS RN: 850568-33-1
M. Wt: 249.12 g/mol
InChI Key: OUULWFOPBSMMAD-UHFFFAOYSA-N
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Description

4-(Diisopropylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C13H20BNO3 . It has a molecular weight of 249.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The compound has an InChI code of 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-5-7-12(8-6-11)14(17)18/h5-10,17-18H,1-4H3 . This indicates the presence of boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen .


Physical And Chemical Properties Analysis

The compound has a density of 1.1 g/cm^3 . It has a boiling point of 429.9±47.0 °C . The compound’s refractive index is 1.527 .

Scientific Research Applications

Glucose and pH-Responsive Bio-Hydrogels

Novel intelligent bio-hydrogels combining cellulose and 4-vinyl-phenylboronic acid (VPBA) have been developed to exhibit glucose and pH-responsiveness. These composites are characterized by Fourier transform infrared spectrum (FT-IR) and X-ray photoelectron spectroscopy (XPS), indicating the formation of a new composite hydrogel between poly-4-ethenyl-phenylboronic acid and cellulose matrix. The incorporation of phenylboronic acid groups imparts pH and glucose responsive properties to the hydrogels, demonstrating potential applications across various fields due to their ability to self-regulate insulin release in response to varying glucose concentrations (Peng et al., 2018).

Vibrational Studies for Functionalized Derivatives

The structural properties of 4-Carboxy Phenylboronic acid (4-cpba) have been investigated both theoretically and experimentally, providing insights into its molecular structure and spectroscopic parameters. Through computational methods and spectroscopic analysis like FT-IR and Raman, the study has explored the monomer, dimer, and trimer structures of 4-cpba, focusing on intermolecular hydrogen bonding and potential energy distribution. These findings are crucial for researchers seeking to utilize functionalized 4-cpba derivatives (Dikmen & Alver, 2021).

Solvent-Dependent Structural Properties

Research on 4-carboxy phenylboronic acid (4-cpba) has revealed its solvent-dependent structural properties, utilizing X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopic methods. The study highlights the significant impact of solvents on the structural properties of 4-cpba, providing a detailed elucidation of its structural and spectroscopic characteristics under various solvent conditions (Dikmen, Alver, & Parlak, 2018).

Safety and Hazards

The compound is identified as a potential skin and eye irritant, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .

Future Directions

As the compound is used for research purposes , future directions could involve exploring its potential applications in various chemical reactions and processes.

properties

IUPAC Name

[4-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-5-7-12(8-6-11)14(17)18/h5-10,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUULWFOPBSMMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657206
Record name {4-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850568-33-1
Record name {4-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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